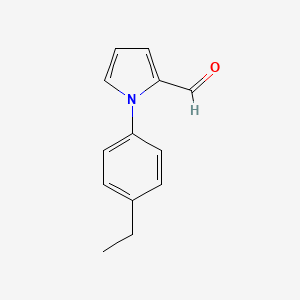

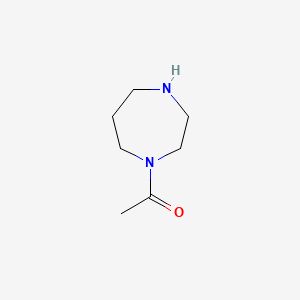

1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde (EPPCA) is a chemical compound that has been used in a variety of scientific research applications. EPPCA has been used in studies related to the synthesis of a variety of chemical compounds, as well as in biochemical and physiological studies. This article will provide an overview of the synthesis method of EPPCA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Pyrrole Derivatives: Pyrrole derivatives, including compounds structurally related to 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde, are synthesized for various applications. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with enhanced aqueous solubility, serves as an important intermediate in the development of small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017).

Supramolecular Chemistry

- Single Molecule Magnets: Pyrrole-2-carbaldehyde derivatives have been used in supramolecular chemistry to synthesize high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Pharmaceutical and Medicinal Applications

- Antimicrobial Activity: Research on chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives of pyrrole-2-carbaldehyde, has shown antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications (Hamed et al., 2020).

Natural Product Chemistry

- Isolation from Natural Products: Pyrrole-2-carbaldehyde derivatives have been isolated from natural products, such as watermelon seeds, demonstrating the presence of these compounds in various organisms (Kikuchi et al., 2015).

Organic Synthesis

- Building Blocks in Organic Synthesis: Pyrrole-2-carbaldehydes, including derivatives of this compound, are fundamental in fine organic synthesis. They serve as building blocks for various compounds like porphyrins, ligands for metal complexes, and precursors for optoelectronic materials (Schmidt et al., 2012).

Analytical Chemistry

- Anion Binding Properties: Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, related to pyrrole-2-carbaldehyde, have been synthesized and found to have tunable anion binding properties, useful in analytical chemistry (Deliomeroglu, Lynch, & Sessler, 2014).

Propriétés

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(14)10-15/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPKNOWVIZVJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401272 |

Source

|

| Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86454-36-6 |

Source

|

| Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)